Ethyl 3-cyano-5-fluorobenzoate
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Overview
Description
Ethyl 3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group at the third position and a fluorine atom at the fifth position, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-5-fluorobenzoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyano group.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-cyano-5-fluorobenzoic acid and ethanol.
Reduction: 3-amino-5-fluorobenzoate derivatives.
Scientific Research Applications
Ethyl 3-cyano-5-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and fluorine groups can enhance binding affinity and specificity to target molecules, leading to inhibition or activation of biological pathways . The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 3-cyano-4-fluorobenzoate: Similar structure with the fluorine atom at the fourth position.
Ethyl 3-cyano-6-fluorobenzoate: Similar structure with the fluorine atom at the sixth position.
Ethyl 3-cyano-5-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: Ethyl 3-cyano-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and binding properties. The presence of the fluorine atom at the fifth position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of stable and bioactive molecules .
Properties
IUPAC Name |
ethyl 3-cyano-5-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARKJSJIEGINAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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